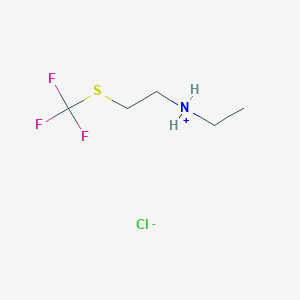
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride is a chemical compound that features a trifluoromethylsulfanyl group attached to an ethyl-ammonium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride typically involves the reaction of ethylamine with 2-chloroethyl trifluoromethyl sulfide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques, such as recrystallization or column chromatography, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like acetonitrile.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide, potassium tert-butoxide; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Hydroxides, alkoxides
Scientific Research Applications
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethylsulfanyl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride involves its interaction with molecular targets through the trifluoromethylsulfanyl group. This group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound may also disrupt cellular processes by interacting with cell membranes and other biomolecules.
Comparison with Similar Compounds
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl-(2-trifluoromethylsulfanyl-methyl)-ammonium chloride: Similar structure but with the trifluoromethylsulfanyl group attached to a methyl group instead of an ethyl group.
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium bromide: Similar structure but with a bromide ion instead of a chloride ion.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl-[2-(trifluoromethylsulfanyl)ethyl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NS.ClH/c1-2-9-3-4-10-5(6,7)8;/h9H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEGEMIHAGTKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CCSC(F)(F)F.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
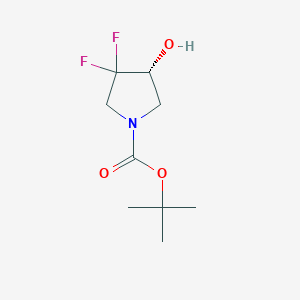
![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride](/img/structure/B6351312.png)
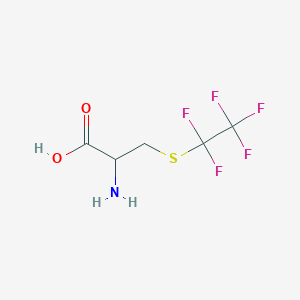
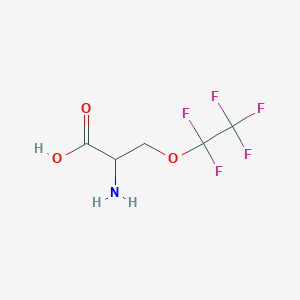

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)
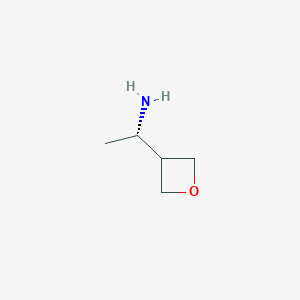
![cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-](/img/structure/B6351355.png)


![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)

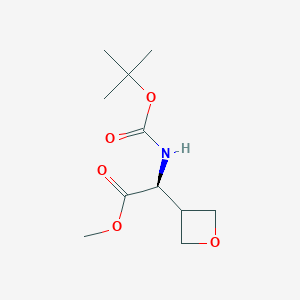
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)
